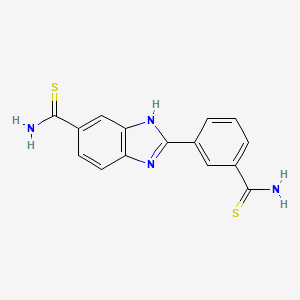

3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide

CAS No.:

Cat. No.: VC16021854

Molecular Formula: C15H12N4S2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12N4S2 |

|---|---|

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 2-(3-carbamothioylphenyl)-3H-benzimidazole-5-carbothioamide |

| Standard InChI | InChI=1S/C15H12N4S2/c16-13(20)8-2-1-3-10(6-8)15-18-11-5-4-9(14(17)21)7-12(11)19-15/h1-7H,(H2,16,20)(H2,17,21)(H,18,19) |

| Standard InChI Key | XKUFJCIMNRMHRY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C(=S)N)C2=NC3=C(N2)C=C(C=C3)C(=S)N |

Introduction

3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide is a heterocyclic compound that belongs to the class of thiobenzamides. It features a benzimidazole ring and a thiocarbamoyl group, making it a compound of interest in medicinal chemistry due to its potential biological activities. This compound is available from various chemical suppliers, including Thermo Scientific and EvitaChem, typically in high purity (around 97%) for research purposes .

Synthesis Methods

The synthesis of 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide involves the reaction of benzimidazole derivatives with thiocarbamoyl chlorides or related reagents. The reaction conditions, such as temperature and time, are crucial for optimizing yield and purity. Maintaining a temperature between 70°C to 130°C for several hours typically yields satisfactory results.

Characterization Techniques

Characterization of 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide is performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure. Additionally, High Performance Liquid Chromatography (HPLC) is employed to monitor reaction progress.

Biological Activities and Potential Applications

In vitro studies have shown that compounds like 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide exhibit varying degrees of biological activity against different cell lines, suggesting potential anticancer properties or antimicrobial effects. The mechanism of action typically involves interaction with biological targets such as enzymes or receptors.

| Potential Biological Activity | Description |

|---|---|

| Anticancer Properties | Potential activity against cancer cell lines |

| Antimicrobial Effects | Possible activity against microbial organisms |

Future Research Directions

Research continues into optimizing the synthesis and understanding the full range of biological activities of 3-(6-Thiocarbamoyl-2-benzimidazolyl)thiobenzamide. This includes exploring its potential applications in medicinal chemistry and further investigating its interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume